2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone
Overview
Description
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that features a chloro-substituted indole ring and a pyrrolidine moiety
Scientific Research Applications
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:
Starting Materials: 5-chloroindole and pyrrolidine.
Reaction: The 5-chloroindole is first reacted with an appropriate acylating agent to introduce the ethanone group.
Coupling: The resulting intermediate is then coupled with pyrrolidine under suitable conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize solubility and reaction rate.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the indole or pyrrolidine rings.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced indole or pyrrolidine derivatives.
Substitution: Formation of substituted indole derivatives.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors that mediate cellular responses.
Pathways: Modulation of signaling pathways that regulate cell function.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure with a bromo substituent instead of chloro.
2-(5-fluoro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Fluoro substituent instead of chloro.
2-(5-methyl-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Methyl substituent instead of chloro.
Uniqueness
The uniqueness of 2-(5-chloro-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone lies in its specific chloro substitution, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-(5-chloroindol-1-yl)-1-pyrrolidin-1-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-3-4-13-11(9-12)5-8-17(13)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGZRGJSBWSURBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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